molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0

4-[2-(2-Hydroxyethoxy)ethyl]morpholine

Cat. No.: B1297784
CAS No.: 3603-45-0
M. Wt: 175.23 g/mol
InChI Key: BLIMWOGCOCPQEU-UHFFFAOYSA-N
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Description

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is an organic compound with the molecular formula C8H17NO3. It is a morpholine derivative characterized by the presence of a hydroxyethoxyethyl group attached to the nitrogen atom of the morpholine ring. This compound is known for its versatile applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine typically involves the reaction of morpholine with 2-(2-chloroethoxy)ethanol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetonitrile. The mixture is heated at reflux for several hours, followed by stirring at ambient temperature to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Hydroxyethoxy)ethyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the hydroxyethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(2-Hydroxyethoxy)ethyl]morpholine finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-[2-(2-Hydroxyethoxy)ethyl]morpholine involves its interaction with various molecular targets. The hydroxyethoxyethyl group enhances the compound’s solubility and reactivity, allowing it to participate in hydrogen bonding and other interactions with biological molecules. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxyethyl)morpholine: Similar structure but lacks the additional ethoxy group.

    2-(2-Morpholinoethoxy)ethanol: Another morpholine derivative with similar functional groups.

Uniqueness

4-[2-(2-Hydroxyethoxy)ethyl]morpholine is unique due to the presence of both hydroxy and ethoxy groups, which confer distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications compared to other morpholine derivatives.

Properties

IUPAC Name

2-(2-morpholin-4-ylethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLIMWOGCOCPQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332519
Record name 2-(2-morpholinoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3603-45-0
Record name 2-(2-morpholinoethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-(2-Chloroethoxy)ethanol (1.25 g, 10 mmol) was added to a mixture of morpholine (2.58 g, 30 mmol) and potassium carbonate (5.5 g, 40 mmol) in acetonitrile (50 ml). The mixture was heated at reflux for 6 hours and then stirred for 18 hours at ambient temperature. The insolubles were removed by filtration and the volatiles were removed from the filtrate by evaporation. The residue was purified by column chromatography eluting with methylene chloride/methanol (95/5 followed by 90/10 and then 80/20) to give 2-(2-morpholinoethoxy)ethanol (600 mg, 34%).
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1.25 g
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2.58 g
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5.5 g
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

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